7,8-Bis(benzyloxy)isoquinoline
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Overview
Description
7,8-Bis(benzyloxy)isoquinoline is a chemical compound with the molecular formula C23H19NO2. It is a derivative of isoquinoline, characterized by the presence of two benzyloxy groups at the 7th and 8th positions of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Bis(benzyloxy)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Benzylation: The introduction of benzyloxy groups at the 7th and 8th positions is achieved through benzylation reactions. This involves the use of benzyl halides (e.g., benzyl bromide) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the substitution reaction
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7,8-Bis(benzyloxy)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Benzyl halides in the presence of a base (e.g., NaH) in DMF or DMSO
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
7,8-Bis(benzyloxy)isoquinoline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 7,8-Bis(benzyloxy)isoquinoline involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways Involved: The compound can modulate signaling pathways by binding to specific receptors or inhibiting enzyme activity, leading to changes in cellular functions
Comparison with Similar Compounds
1-Benzylisoquinoline: A structural isomer with a benzyl group at the 1st position.
Papaverine: A benzylisoquinoline alkaloid with vasodilatory properties.
Noscapine: Another benzylisoquinoline alkaloid with antitussive and anticancer properties.
Uniqueness: 7,8-Bis(benzyloxy)isoquinoline is unique due to the specific positioning of the benzyloxy groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
61831-72-9 |
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Molecular Formula |
C23H19NO2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
7,8-bis(phenylmethoxy)isoquinoline |
InChI |
InChI=1S/C23H19NO2/c1-3-7-18(8-4-1)16-25-22-12-11-20-13-14-24-15-21(20)23(22)26-17-19-9-5-2-6-10-19/h1-15H,16-17H2 |
InChI Key |
VVGDFQLYUOPFQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=CN=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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